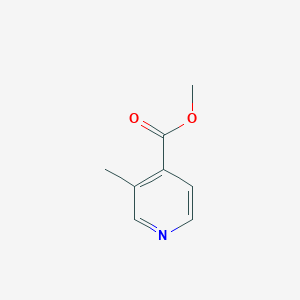

Methyl 3-methylisonicotinate

Vue d'ensemble

Description

Il est couramment utilisé en recherche scientifique pour étudier la prolifération cellulaire dans les tissus vivants . La bromodésoxyuridine peut être incorporée dans les molécules d'ADN nouvellement synthétisées des cellules en division pendant la phase S du cycle cellulaire, en remplaçant la thymidine . Cette propriété en fait un outil précieux pour détecter les cellules qui ont récemment subi une réplication ou une réparation de l'ADN .

Mécanisme D'action

Target of Action

Methyl 3-methylisonicotinate is a compound that has been used as a semiochemical . .

Mode of Action

It is known to influence the movement of thrips

Biochemical Pathways

It is known that the compound is used as a semiochemical, suggesting that it may play a role in communication between organisms .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

It is known to influence the movement of thrips , suggesting that it may have an impact on the behavior of these organisms.

Action Environment

Given its use as a semiochemical, it is likely that environmental factors such as temperature, humidity, and the presence of other organisms may influence its action .

Analyse Biochimique

Biochemical Properties

It is known that isonicotinic acid and its derivatives can interact with various enzymes and proteins

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La bromodésoxyuridine est synthétisée par bromination de la désoxyuridine. La réaction implique la substitution d'un atome d'hydrogène dans la molécule de désoxyuridine par un atome de brome . Les conditions de réaction comprennent généralement l'utilisation d'un agent bromant tel que le brome ou la N-bromosuccinimide dans un solvant approprié . La réaction est effectuée sous des conditions contrôlées de température et de pH afin d'assurer la bromination sélective de la molécule de désoxyuridine .

Méthodes de production industrielle

Dans les milieux industriels, la production de bromodésoxyuridine implique des réactions de bromination à grande échelle utilisant des équipements automatisés pour garantir la cohérence et l'efficacité . Le processus comprend la purification du produit final par cristallisation ou des techniques chromatographiques pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

La bromodésoxyuridine subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : L'atome de brome dans la bromodésoxyuridine peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactions d'oxydation et de réduction : La bromodésoxyuridine peut participer à des réactions d'oxydation et de réduction, conduisant à la formation de divers dérivés.

Réactifs et conditions courantes

Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les amines ou les thiols, et les réactions sont généralement effectuées dans des solvants polaires.

Réactions d'oxydation et de réduction : Des réactifs tels que le peroxyde d'hydrogène ou le borohydrure de sodium sont utilisés pour les réactions d'oxydation et de réduction, respectivement.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la bromodésoxyuridine avec différents groupes fonctionnels substitués à la position du brome .

Applications De Recherche Scientifique

La bromodésoxyuridine a une large gamme d'applications en recherche scientifique, notamment :

Études de prolifération cellulaire : Elle est utilisée pour marquer les cellules en prolifération in vitro et in vivo, permettant aux chercheurs de suivre la division et la croissance cellulaire.

Recherche sur le cancer : La bromodésoxyuridine est utilisée comme radiosensibilisateur et outil de diagnostic en recherche sur le cancer.

Neurosciences : Elle est utilisée pour étudier la neurogenèse et le destin des cellules progénitrices neurales.

Écologie microbienne : La bromodésoxyuridine est utilisée pour identifier les micro-organismes qui répondent à des substrats carbonés spécifiques dans des échantillons environnementaux.

Mécanisme d'action

La bromodésoxyuridine exerce ses effets en étant incorporée dans l'ADN nouvellement synthétisé pendant la phase S du cycle cellulaire . Une fois incorporée, elle peut être détectée à l'aide d'anticorps spécifiques à la bromodésoxyuridine par des techniques telles que l'immunohistochimie ou l'immunofluorescence . L'incorporation de la bromodésoxyuridine dans l'ADN peut provoquer des mutations, ce qui en fait un outil utile pour étudier les mécanismes de réparation de l'ADN et la mutagénèse .

Comparaison Avec Des Composés Similaires

La bromodésoxyuridine est similaire à d'autres analogues de la thymidine tels que l'iododeoxyuridine et la thymidine tritiée . La bromodésoxyuridine est préférée dans de nombreuses études en raison de sa nature non radioactive et de sa capacité à être détectée à l'aide de méthodes immunologiques . Contrairement à la thymidine tritiée, la bromodésoxyuridine ne nécessite pas l'utilisation de matières radioactives, ce qui la rend plus sûre et plus pratique pour les études in vivo .

Liste des composés similaires

- Iodo-désoxyuridine

- Thymidine tritiée

- Fluorodésoxyuridine

Activité Biologique

Methyl 3-methylisonicotinate (C8H9NO2) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its effects, mechanisms, and applications based on diverse research findings.

- Molecular Formula : C8H9NO2

- Molecular Weight : 151.16 g/mol

- CAS Number : 116985-92-3

- Structure : Contains a pyridine ring with a methyl group and a carboxylate group.

Biological Activity Overview

This compound exhibits various biological activities, particularly in the context of pest management and potential therapeutic applications. Its primary uses include:

- Pest Management : It is utilized as an active ingredient in traps for thrips, enhancing the effectiveness of pest control strategies.

- Pharmacological Potential : Preliminary studies suggest it may have anti-inflammatory properties, although detailed research is still required.

The exact mechanism of action for this compound remains largely unexplored. However, related compounds such as methyl isonicotinate have shown to influence pest behavior by increasing movement, which subsequently enhances capture rates in traps . This suggests that this compound may similarly affect biological systems through modulation of movement or other physiological processes.

Efficacy in Pest Control

Research indicates that this compound can significantly improve the efficacy of traps used for thrip management. For instance:

- Increased Capture Rates : The use of this compound in traps has been reported to increase thrip captures by up to 20 times under certain conditions .

- Behavioral Influence : It affects the walking and take-off behavior of thrips, leading to higher exposure to traps and insecticides .

Toxicity and Safety Profile

This compound is noted for its potential toxicity:

- Irritation : It can cause irritation to the eyes, skin, and respiratory tract upon exposure .

- Acute Toxicity Studies : The estimated LD50 values suggest a relatively low acute toxicity hazard (approximately 3906 mg/kg in oral toxicity studies) but caution should be exercised due to its irritating effects .

| Toxicity Type | LD50 (mg/kg) | Classification |

|---|---|---|

| Oral (Rats) | 3906 | Category V |

| Dermal (Rabbits) | 3828 | Category V |

Case Studies and Research Findings

- Pest Management Studies :

-

Pharmacological Investigations :

- Although limited, some research has indicated that compounds structurally related to this compound may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways (e.g., COX-2 and MMPs) . Further studies are needed to confirm these effects specifically for this compound.

Propriétés

IUPAC Name |

methyl 3-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-5-9-4-3-7(6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOZODSMOOALPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363548 | |

| Record name | methyl 3-methylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116985-92-3 | |

| Record name | methyl 3-methylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methyl-4-pyridinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.